molecular formula C6H9N3 B1260316 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1189853-67-5

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

カタログ番号 B1260316
CAS番号: 1189853-67-5
分子量: 123.16 g/mol
InChIキー: RTTBBADOMOOPTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves several strategies, starting from either a preformed pyrazole or pyridine. These methods include ring closure reactions and one-pot multi-component reactions using catalysts such as n-tetrabutylammonium tribromide or under conditions like ultrasound irradiation (Donaire-Arias et al., 2022). Techniques employing polyethylene glycol (PEG-400) as a recyclable medium have also been described for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, highlighting the field's move towards greener synthesis methods (Zhong, Dou, & Wang, 2013).

Molecular Structure Analysis

Structural analyses, particularly through X-ray crystallography, have provided detailed insights into the molecular conformation of pyrazolopyridine derivatives. These studies reveal that the pyrazole, pyridine, and additional fused rings (if present) are almost coplanar, indicating a degree of planarity in the molecular structure which might influence the compound's chemical properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

Pyrazolopyridines undergo various chemical reactions, including nucleophilic substitution, which is facilitated by the high reactivity of certain carbon atoms in the molecule. The synthesis pathways often involve tandem Knoevenagel–Michael reactions followed by cyclization, showcasing the compound's ability to participate in complex reaction mechanisms (Ghosh & Khan, 2014). Additionally, the utility of ultrasound-promoted synthesis highlights the compound's responsiveness to alternative energy forms to achieve regioselective synthesis (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of pyrazolopyridines in different environments. Theoretical and experimental investigations, including density functional theory (DFT) calculations, provide insights into the vibrational spectra and stability of pyrazolopyridine derivatives, suggesting their high thermal stability and distinct infrared (IR) and Raman spectral signatures (Bahgat, Jasem, & El‐Emary, 2009).

Chemical Properties Analysis

The chemical properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, including reactivity and potential as a ligand or precursor for further chemical modifications, are influenced by its molecular structure. Studies focusing on the electrophilic and nucleophilic sites within the molecule enable the development of targeted synthetic methods for derivatives with desired functional groups. Furthermore, investigations into the compound's fluorescence properties and electron distribution offer insights into its potential applications in material science and organic electronics (Chen, Liu, Ma, Xu, Wu, Tang, Fan, & Wang, 2012).

科学的研究の応用

1. Synthesis of Novel Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

  • Summary of Application: This compound is used in the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. These scaffolds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
  • Methods of Application: The synthesis is carried out using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .
  • Results or Outcomes: This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

2. Inhibitor of Blood Coagulation Factor Xa

  • Summary of Application: A derivative of this compound, 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (also known as Apixaban), is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation Factor Xa .

3. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

  • Summary of Application: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. The synthetic strategies and approaches to these derivatives have been extensively studied from 2017 to 2021 .

4. Biomedical Applications

  • Summary of Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, have been extensively studied for their biomedical applications .

5. Inhibition of c-Met Kinase

  • Summary of Application: A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase .
  • Results or Outcomes: Nine of the synthesized compounds showed better activity than the lead compound .

6. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

  • Summary of Application: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. The synthetic strategies and approaches to these derivatives have been extensively studied from 2017 to 2021 .

7. Biomedical Applications

  • Summary of Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, have been extensively studied for their biomedical applications .

8. Inhibition of c-Met Kinase

  • Summary of Application: A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase .
  • Results or Outcomes: Nine of the synthesized compounds showed better activity than the lead compound .

将来の方向性

The future directions for “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” could involve further exploration of its derivatives and their potential applications. For instance, its derivatives have shown promising results in inhibiting c-Met kinase , suggesting potential applications in the development of new therapeutic agents.

特性

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTBBADOMOOPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255128
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

CAS RN

933705-52-3
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933705-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL Parr bottle was charged with a solution of 1H-pyrazolo[4,3-b]pyridine (2 g, 16.8 mmol, obtained from J&W PharmLab, LLC) in TFA (20.0 mL) and platinum(IV) oxide (381 mg, 1.68 mmol). The reaction mixture was evacuated twice with hydrogen and shaken under 55 psi pressure of hydrogen for 24 h. The reaction mixture was filtered over celite, and the filter cake washed with 5% methanol in CH2Cl2. The filtrate was concentrated in vacuo to afford a light brown oil that was dissolved in methanol (20 mL). Concentrated ammonium hydroxide solution was added drop wise until the pH remained basic (pH 8). The mixture was concentrated in vacuo then the residue adsorbed on silica gel and purified by chromatography (silica, 150 g column, 50 μm from Analogix, 0 to 5% of a 9:1 methanol:ammonium hydroxide solution in dichloromethane, 15 min) to give a yellow oil. This oil solidified upon drying under high vacuum to yield 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (1.712 g, 13.9 mmol, 83%) as a yellow solid. 1H NMR (CHLOROFORM-d) d: 7.09 (s, 1H), 3.14-3.25 (m, 2H), 2.76 (t, J=6.6 Hz, 2H), 1.88-2.02 (m, 2H). MS (EI/CI) m/z: 124.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
381 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine

Citations

For This Compound
4
Citations
IS Hutchinson, SA Matlin, A Mete - Tetrahedron Letters, 2001 - Elsevier
The synthesis of 3-diazo-2-nitromethylenepiperidine, in six steps from 2-piperidone, is reported. This is the first compound described which contains the 3-diazo-1-nitropropene function. …
Number of citations: 16 www.sciencedirect.com
T Kojima, Y Asano, O Kurasawa, Y Hirata… - Bioorganic & Medicinal …, 2018 - Elsevier
We pursued serine palmitoyltransferase (SPT) inhibitors as novel cancer therapeutic agents based on a correlation between SPT inhibition and growth suppression of cancer cells. High…
Number of citations: 21 www.sciencedirect.com
N Luise, EW Wyatt, GJ Tarver… - European Journal of …, 2019 - Wiley Online Library
An efficient hydrogenation protocol under continuous flow conditions was developed for the synthesis of underrepresented semi‐saturated bicyclic fragments containing highly sp 3 ‐…
G Murineddu, F Deligia, A Dore, G Pinna… - Recent Patents on …, 2013 - ingentaconnect.com
The search of new drugs and targets to treat the pain is an intriguing challenge both for several companies and researchers from academia. In this context, since the modulation of the …
Number of citations: 28 www.ingentaconnect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。